[2-Methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate
Description
[2-Methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate is a synthetic ester derivative featuring a 4-methoxybenzoate backbone linked to a substituted phenyl group. The phenyl ring is functionalized with a methoxy group at position 2 and a 4-methylpiperidine-1-carbothioyl moiety at position 3. This compound’s structural complexity suggests applications in pharmaceutical and materials science, though its specific properties require comparative analysis with related derivatives.
Properties
IUPAC Name |
[2-methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-15-10-12-23(13-11-15)21(28)17-6-9-19(20(14-17)26-3)27-22(24)16-4-7-18(25-2)8-5-16/h4-9,14-15H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXCSPJKFLAIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387258 | |
| Record name | [2-methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6077-54-9 | |
| Record name | [2-methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate typically involves a multi-step process. The initial step often includes the preparation of the piperidine derivative, followed by the introduction of the methoxybenzoate group. The reaction conditions may vary, but common reagents include thionyl chloride, methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[2-Methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Biological Activities
Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Many derivatives of piperidine have shown effectiveness against various bacterial strains. The incorporation of carbothioyl groups may enhance this activity through interactions with microbial enzymes.
- Antitumor Activity : Compounds containing methoxy and piperidine functionalities have been investigated for their potential to inhibit cancer cell proliferation. The structural features of [2-Methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate suggest it could possess similar antitumor properties.
- Neurological Effects : Given the presence of the piperidine ring, there is potential for neuroactive applications. Piperidine derivatives are often explored for their effects on neurotransmitter systems, which could lead to treatments for neurological disorders.
Case Studies
Several case studies highlight the applications of similar compounds:
- Antimicrobial Activity Study : A study on methoxy-substituted piperidine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structural modifications enhanced lipophilicity, improving membrane penetration.
- Antitumor Evaluation : Research on piperidine-based compounds showed promising results in inhibiting cell growth in various cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Mechanism of Action
The mechanism of action of [2-Methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
Carbothioyl vs. Oxygen-Based Groups : The carbothioyl group in the target compound (C=S) may confer greater metabolic resistance compared to esters (C=O) or amides (C-NH) due to reduced susceptibility to hydrolytic enzymes .
Piperidine/Piperazine Derivatives : Piperidine (target) and piperazine () substituents introduce basicity and conformational rigidity. Piperazine derivatives are often associated with CNS activity, whereas the carbothioyl group may alter binding affinity in biological targets .
Substituent Effects on Solubility: Allyl () and ethyl () groups increase hydrophobicity (LogP ~3.6–4.7), whereas phenolic -OH () or hydrazone () groups enhance aqueous solubility .
Crystal Packing and Stability : The allyl-substituted analog () forms supramolecular chains via weak C–H···O interactions, whereas carbothioyl-containing compounds may exhibit stronger intermolecular interactions (e.g., S···H or S···π) .
Biological Activity
[2-Methoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-methoxybenzoate is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a methoxy group, a piperidine moiety, and a carbothioyl functional group. The presence of these functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound indicates several key areas of interest:
- Antiviral Activity : Preliminary studies suggest that derivatives similar to this compound may exhibit antiviral properties. For example, compounds with similar structures have shown efficacy against hepatitis B virus (HBV), with mechanisms involving the modulation of intracellular proteins like APOBEC3G that inhibit viral replication .
- Anticancer Potential : Compounds related to methoxybenzoyl derivatives have been studied for their antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division .
- Neuroprotective Effects : Given the piperidine structure, there is potential for neuroprotective activity. Piperidine derivatives have been explored for their roles in neurodegenerative diseases, suggesting that this compound may also possess similar properties.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be made based on related compounds:
- Inhibition of Viral Replication : The compound may enhance the intracellular levels of antiviral proteins that inhibit HBV replication, similar to findings with other phenylbenzamide derivatives .
- Cell Cycle Modulation : The anticancer activity could be attributed to cell cycle arrest mediated by disruption of microtubule dynamics, leading to apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Toxicity and Pharmacokinetics
Understanding the toxicity profile and pharmacokinetics is crucial for evaluating the safety and efficacy of this compound. While specific data on this compound is limited, related compounds have shown promising safety profiles with low acute toxicity in animal models. For instance, some derivatives exhibit LD50 values indicating a reasonable safety margin for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
